Cas no 1603723-80-3 (Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))

Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)
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- インチ: 1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H
- InChIKey: PCBNVEWJANWGAF-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)N(C)C(=O)C(N)C(C)CC.Cl
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-296184-0.05g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.05g |
$732.0 | 2023-02-28 | ||
Enamine | EN300-296184-5.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 5.0g |
$2525.0 | 2023-02-28 | ||
Enamine | EN300-296184-0.1g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.1g |
$767.0 | 2023-02-28 | ||
Enamine | EN300-296184-10.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 10.0g |
$3746.0 | 2023-02-28 | ||
Ambeed | A1088274-1g |
2-Amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 95% | 1g |
$555.0 | 2024-04-23 | |
Enamine | EN300-296184-0.25g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.25g |
$801.0 | 2023-02-28 | ||
Enamine | EN300-296184-1.0g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-296184-0.5g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 0.5g |
$836.0 | 2023-02-28 | ||
Enamine | EN300-296184-2.5g |
2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride |
1603723-80-3 | 2.5g |
$1707.0 | 2023-02-28 |
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) 関連文献
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1. Book reviews
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2. Book reviews
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1)に関する追加情報
Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology
The compound with the CAS number 1603723-80-3, known as Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1), represents a fascinating molecule with significant potential in the realm of chemical biology. This amide derivative has garnered attention due to its unique structural features and its promising applications in various biochemical pathways and drug discovery processes.
At the core of its molecular structure lies a pentanamide backbone, which is modified by the presence of two amino groups at specific positions. The N-terminus is further substituted with a dimethyl group, while the C-terminus features a phenylmethyl (benzyl) group. This particular arrangement of functional groups imparts distinct chemical properties that make it a valuable tool for researchers exploring novel therapeutic agents and biochemical mechanisms.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for use in biological assays and in vitro studies. This solubility advantage is critical for applications such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies, where compounds need to be readily dissolved in buffers and tested under various conditions.
In recent years, there has been a surge in research focused on amide derivatives as pharmacophores due to their ability to interact with biological targets in multiple ways. The combination of the amino groups, dimethyl substitution, and benzyl moiety in Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) suggests potential interactions with enzymes and receptors involved in critical biological processes.
One of the most compelling areas of research involving this compound is its potential role as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to design derivatives with tailored properties. This flexibility is particularly valuable in drug development pipelines, where lead optimization often requires subtle modifications to enhance potency, selectivity, and pharmacokinetic profiles.
Recent studies have highlighted the importance of amide-based compounds in modulating inflammatory pathways. The structural motif found in Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) shares similarities with known bioactive molecules that interact with cyclooxygenase (COX) enzymes and other inflammatory mediators. Preliminary computational modeling suggests that this compound may exhibit inhibitory effects on certain inflammatory cascades, making it a promising candidate for further investigation.
The benzyl group at the C-terminus of the molecule also opens up possibilities for interactions with aromatic-rich binding pockets found in many biological targets. This feature could be leveraged to develop molecules that selectively bind to specific proteins or enzymes involved in diseases such as cancer or neurodegenerative disorders. The dimethyl substitution on the N-terminus may further fine-tune these interactions by influencing the compound's conformational flexibility and electronic properties.
In addition to its potential therapeutic applications, this compound has shown promise as a research tool for understanding fundamental biochemical processes. For instance, its ability to interact with various enzymes could provide insights into enzyme mechanisms and substrate recognition patterns. Such knowledge is crucial for designing inhibitors or activators that can modulate these enzymes' activities for therapeutic benefit.
The hydrochloride salt form also contributes to its utility as a research chemical by ensuring stability and ease of handling. This stability is essential for long-term storage and repeated use in experimental protocols without degradation. Furthermore, the well-defined purity profile of commercially available samples ensures consistent results across different experiments.
As research methodologies continue to advance, compounds like Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) are being incorporated into high-resolution techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow researchers to elucidate detailed structural information about how the compound interacts with biological targets at an atomic level. Such structural insights are invaluable for optimizing drug candidates and understanding their mode of action.
The growing interest in computational chemistry has also led to the development of algorithms that can predict the binding affinities and pharmacokinetic properties of molecules like this one before they are synthesized. By leveraging machine learning models trained on large datasets of known bioactive compounds, researchers can prioritize which derivatives are most likely to succeed in vivo.
In conclusion, Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) represents a versatile and promising compound with significant applications in chemical biology and drug discovery. Its unique structural features make it an excellent candidate for further exploration as both a synthetic intermediate and a potential therapeutic agent. As research continues to uncover new biological targets and mechanisms,this compound will undoubtedly play an important role in advancing our understanding of disease processes and developing novel treatments.
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